molecular formula C24H27N3O5 B11178748 1-(4-methoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

1-(4-methoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide

Cat. No.: B11178748
M. Wt: 437.5 g/mol
InChI Key: LMFATCRPVKZAPJ-UHFFFAOYSA-N
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Description

1-(4-methoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a tetrahydrofuran moiety

Preparation Methods

The synthesis of 1-(4-methoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide involves multiple steps, starting from readily available precursors. The synthetic route typically includes:

    Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxyphenyl group: This step often involves electrophilic aromatic substitution reactions.

    Attachment of the tetrahydrofuran moiety: This can be done through nucleophilic substitution reactions.

    Final coupling: The final step involves coupling the intermediate compounds to form the desired product under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Chemical Reactions Analysis

1-(4-methoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

1-(4-methoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a drug candidate due to its unique structural features and biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets and its effects on cellular processes.

    Chemical Biology: The compound is used as a tool to probe biological pathways and mechanisms.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 1-(4-methoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

1-(4-methoxyphenyl)-5-oxo-N-{2-[(tetrahydrofuran-2-ylmethyl)carbamoyl]phenyl}pyrrolidine-3-carboxamide can be compared with other similar compounds, such as:

    Pyrrolidine derivatives: These compounds share the pyrrolidine ring structure and may have similar biological activities.

    Methoxyphenyl compounds: These compounds contain the methoxyphenyl group and may exhibit similar chemical reactivity.

    Tetrahydrofuran derivatives: These compounds feature the tetrahydrofuran moiety and may have similar physical and chemical properties.

The uniqueness of this compound lies in its combination of these structural features, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C24H27N3O5

Molecular Weight

437.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-5-oxo-N-[2-(oxolan-2-ylmethylcarbamoyl)phenyl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C24H27N3O5/c1-31-18-10-8-17(9-11-18)27-15-16(13-22(27)28)23(29)26-21-7-3-2-6-20(21)24(30)25-14-19-5-4-12-32-19/h2-3,6-11,16,19H,4-5,12-15H2,1H3,(H,25,30)(H,26,29)

InChI Key

LMFATCRPVKZAPJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=CC=CC=C3C(=O)NCC4CCCO4

Origin of Product

United States

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